(R)-1-(3-Methoxyphenyl)butan-1-amine
CAS No.:
Cat. No.: VC17402130
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO |
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Molecular Weight | 179.26 g/mol |
IUPAC Name | (1R)-1-(3-methoxyphenyl)butan-1-amine |
Standard InChI | InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m1/s1 |
Standard InChI Key | RYUMQUUDOXZEBD-LLVKDONJSA-N |
Isomeric SMILES | CCC[C@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES | CCCC(C1=CC(=CC=C1)OC)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (R)-1-(3-methoxyphenyl)butan-1-amine, defines a four-carbon aliphatic chain (butan-1-amine) with a 3-methoxyphenyl group attached to the first carbon. The chiral center at this carbon confers stereochemical specificity, critical for interactions in biological systems. The molecular formula is CHNO (calculated molecular weight: 179.26 g/mol), distinguishing it from related structures such as N-[(3-methoxyphenyl)methyl]butan-1-amine (CHNO, PubChem CID 487841) .
Key Structural Features:
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Chiral center: Configuration (R) at C1.
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Methoxy group: Electron-donating substituent at the meta position on the phenyl ring.
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Primary amine: Free -NH group at the terminal end of the butyl chain.
Synthesis and Optimization
Reductive Amination
A plausible route involves reductive amination of 3-methoxyphenylbutan-1-one. This method, analogous to the synthesis of 4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol , would employ sodium borohydride (NaBH) or cyanoborohydride in the presence of an amine donor. For example:
Steric and electronic effects from the methoxy group may influence reaction kinetics and enantioselectivity, necessitating chiral catalysts or resolution techniques.
Alternative Routes
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Grignard Reaction: Addition of a butylmagnesium bromide to 3-methoxybenzaldehyde, followed by oxidation to the ketone and subsequent reductive amination.
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Buchwald-Hartwig Amination: Coupling of a 3-methoxyphenyl halide with a butylamine precursor under palladium catalysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical H NMR data (based on analogs ):
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Aromatic protons: Doublet at δ 6.7–7.1 ppm (2H, meta to -OCH), multiplet at δ 6.8–7.0 ppm (2H, ortho/para).
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Methoxy group: Singlet at δ 3.8 ppm (3H).
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Aliphatic chain:
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NH: Broad singlet at δ 1.5–2.0 ppm (2H).
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CH groups: Multiplets between δ 1.2–1.6 ppm (6H).
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Chiral center (C1): Multiplet at δ 2.8–3.2 ppm (1H).
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Mass Spectrometry
Expected molecular ion peak at m/z 179.1 ([M+H]), with fragmentation patterns including loss of the methoxy group (-31 Da) and cleavage of the aliphatic chain.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominant lipid solubility due to the aromatic and aliphatic moieties; limited aqueous solubility (estimated logP ≈ 2.5).
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Stability: Susceptible to oxidation at the amine group, necessitating storage under inert atmospheres.
Optical Activity
The (R)-enantiomer would exhibit specific optical rotation, measurable via polarimetry. Similar chiral amines, such as (R)-BoroLeu-(+)-Pinanediol , demonstrate rotations in the range [α] +20° to +30°, suggesting comparable behavior.
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